![molecular formula C17H19N3O3S B2458559 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034606-01-2](/img/structure/B2458559.png)
1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These structures are considered “privileged motifs” in medicinal chemistry due to their potential as therapeutic agents or precursors . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Drug Discovery
The compound is used in the development of new drugs. It is part of a platform for further derivatization to discover novel receptor agonists and antagonists . This approach can eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process is facilitated by a chiral phosphine-mediated alkylation/annulation sequence .
Bio-active Condensed Heterocycles
The compound is used in the formation of chiral dihydropyrano[2,3-c]pyrazoles bearing bio-active condensed heterocycles . These structures are formed in good chemical yields and with high to excellent enantioselectivity .
Anti-HBV Activity
The compound has shown potential in the treatment of Hepatitis B (HBV). Two compounds, 2f and 3k, derived from this compound, have shown excellent anti-HBV activity, low cytotoxicity, and acceptable oral PK profiles .
Building Blocks for Further Synthesis
The compound serves as a building block for further synthetic applications in medicinally oriented synthesis . This makes it a valuable tool in the development of new drugs and therapies .
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to this receptor, it modulates synaptic transmission and neuronal excitability in the central nervous system (CNS) .
Biochemical Pathways
The activation of mGluR2 by glutamate leads to the engagement of intracellular signaling partners, resulting in various cellular events . This compound, as a NAM, can potentially inhibit these events, affecting the modulation of synaptic transmission and neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a NAM of mGluR2. It can potentially affect mood disorders and cognitive or memory dysfunction .
properties
IUPAC Name |
1-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-4-6-16(7-5-13)24(22,23)19-8-9-20-15(11-19)10-17(18-20)14-2-3-14/h4-7,10,14H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJCJNNQPQVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone |
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